molecular formula C24H25Cl2N3O3 B10834583 4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[4-(2-methylpropoxy)phenyl]benzamide

4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[4-(2-methylpropoxy)phenyl]benzamide

Cat. No.: B10834583
M. Wt: 474.4 g/mol
InChI Key: BQRACGGWLNJTKY-UHFFFAOYSA-N
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Description

“PMID25666693-Compound-75” is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various biochemical processes and its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “PMID25666693-Compound-75” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the use of benzotriazole-mediated nucleophilic acyl substitution reactions. This process allows for the incorporation of specific functional groups into the compound, enhancing its biological activity .

Industrial Production Methods

In an industrial setting, the production of “PMID25666693-Compound-75” is scaled up using advanced chemical engineering techniques. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

“PMID25666693-Compound-75” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group is replaced by another, often through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

The reactions involving “PMID25666693-Compound-75” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent groups involved.

Scientific Research Applications

“PMID25666693-Compound-75” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID25666693-Compound-75” involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand-activated non-selective calcium permeant cation channel, which is involved in the detection of noxious chemical and thermal stimuli. This interaction mediates proton influx and may be involved in intracellular acidosis in nociceptive neurons. Additionally, the compound is involved in the mediation of inflammatory pain and hyperalgesia .

Comparison with Similar Compounds

Similar Compounds

“PMID25666693-Compound-75” can be compared with other similar compounds, such as:

    Capsaicin: Known for its role in activating transient receptor potential cation channel subfamily V member 1 (TRPV1), similar to “PMID25666693-Compound-75”.

    CNTX-4975: A clinical trial drug used for pain management, which also targets similar pathways.

    DWP-05195: Another clinical trial drug used for neuropathic pain.

Uniqueness

What sets “PMID25666693-Compound-75” apart from these similar compounds is its specific molecular structure and the unique pathways it targets. While other compounds may share some similarities in their mechanisms of action, “PMID25666693-Compound-75” offers distinct advantages in terms of its efficacy and potential therapeutic applications.

Properties

Molecular Formula

C24H25Cl2N3O3

Molecular Weight

474.4 g/mol

IUPAC Name

4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]-N-[4-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C24H25Cl2N3O3/c1-16(2)15-32-19-8-6-18(7-9-19)28-24(31)17-5-10-20(25)22(14-17)29(12-13-30)23-21(26)4-3-11-27-23/h3-11,14,16,30H,12-13,15H2,1-2H3,(H,28,31)

InChI Key

BQRACGGWLNJTKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl

Origin of Product

United States

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